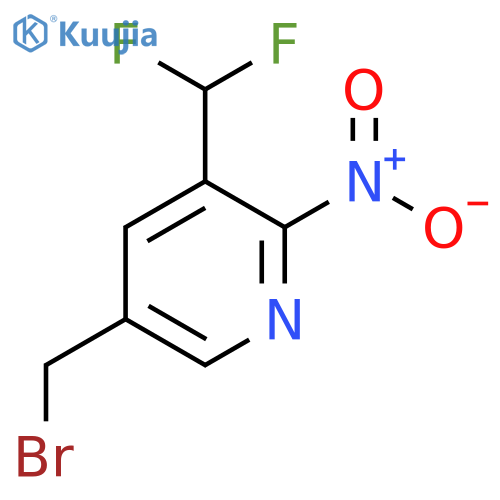Cas no 1805226-39-4 (5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine)

1805226-39-4 structure
商品名:5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine
CAS番号:1805226-39-4
MF:C7H5BrF2N2O2
メガワット:267.027607679367
CID:4812059
5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine
-
- インチ: 1S/C7H5BrF2N2O2/c8-2-4-1-5(6(9)10)7(11-3-4)12(13)14/h1,3,6H,2H2
- InChIKey: UMNIYYNSARNMKO-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CN=C(C(C(F)F)=C1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 212
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 58.7
5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029076573-250mg |
5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine |
1805226-39-4 | 97% | 250mg |
$480.00 | 2022-04-01 | |
| Alichem | A029076573-500mg |
5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine |
1805226-39-4 | 97% | 500mg |
$782.40 | 2022-04-01 | |
| Alichem | A029076573-1g |
5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine |
1805226-39-4 | 97% | 1g |
$1,534.70 | 2022-04-01 |
5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine 関連文献
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
1805226-39-4 (5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine) 関連製品
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 61389-26-2(Lignoceric Acid-d4)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
